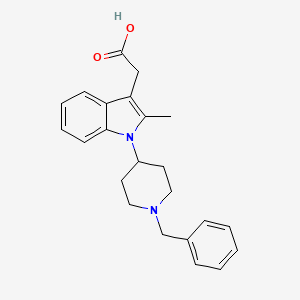
2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid is a complex organic compound with a molecular formula of C22H26N2O2 This compound is notable for its unique structure, which includes a benzylpiperidine moiety and an indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid typically involves multiple steps, starting with the preparation of the benzylpiperidine and indole intermediates. These intermediates are then coupled through a series of reactions, including alkylation and acylation, to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol
科学研究应用
2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the fields of neurology and oncology.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and cell signaling.
相似化合物的比较
Similar Compounds
- 2-(1-Benzylpiperidin-4-yl)acetic acid
- 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid stands out due to its indole ring, which imparts unique chemical properties and potential biological activities. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C23H26N2O2 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
2-[1-(1-benzylpiperidin-4-yl)-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C23H26N2O2/c1-17-21(15-23(26)27)20-9-5-6-10-22(20)25(17)19-11-13-24(14-12-19)16-18-7-3-2-4-8-18/h2-10,19H,11-16H2,1H3,(H,26,27) |
InChI 键 |
VBPQQBGACUQLOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1C3CCN(CC3)CC4=CC=CC=C4)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13089876.png)

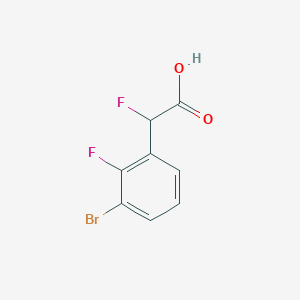
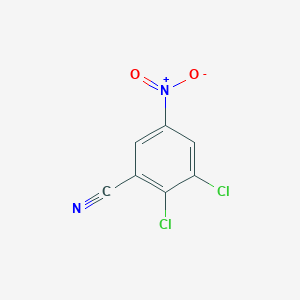
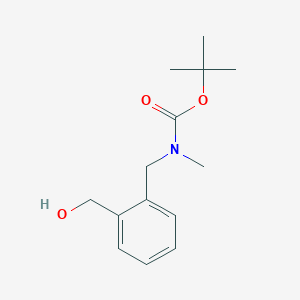
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)
![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
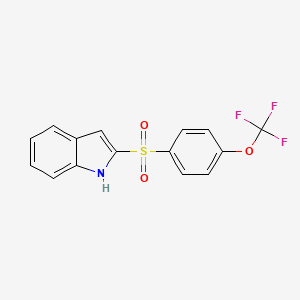
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)


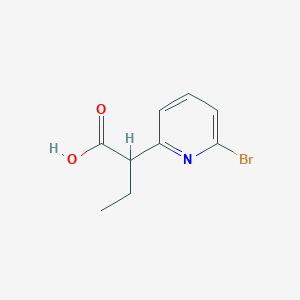
![2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13089945.png)
![7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL](/img/structure/B13089946.png)
